
4-Bromo-4'-chloro-1,1'-biphenyl
Overview
Description
4-Bromo-4'-chloro-1,1'-biphenyl (CAS: 23055-77-8) is a halogenated biphenyl derivative with bromine and chlorine substituents at the 4- and 4'-positions of the biphenyl scaffold. Its molecular formula is C₁₂H₈BrCl, with a molecular weight of 267.55 g/mol . This compound is commercially available (e.g., TCI Chemicals) and is primarily used in materials science research, including organic electronics and cross-coupling reactions . Its electronic and steric properties are influenced by the electron-withdrawing nature of bromine and chlorine, making it a versatile intermediate in synthetic chemistry.
Preparation Methods
Direct Bromination-Chlorination of Biphenyl
Reaction Overview
This one-pot method involves sequential bromination and chlorination of biphenyl using bromine (Br₂) and chlorine (Cl₂) in dichloroethane (DCE) with Lewis acid catalysts such as FeCl₃ or AlCl₃.
Chemical Equation :
$$ \text{Biphenyl} + \text{Br}2 + \text{Cl}2 \xrightarrow{\text{FeCl}_3/\text{DCE}} \text{4-Bromo-4'-chloro-1,1'-biphenyl} $$
Procedure:
- Bromination : Biphenyl is dissolved in DCE, followed by addition of FeCl₃ (1–25 wt%) and Br₂ (0.1–1 eq) at 0°C.
- Chlorination : Cl₂ gas is introduced until biphenyl conversion reaches 60–75%.
- Post-Reaction Processing :
- Quenching with NaHSO₃ solution.
- Distillation under reduced pressure (84–135°C).
- Recrystallization with ethanol.
Key Data :
Parameter | Value |
---|---|
Yield | 59.2–62.1% |
Catalyst Recycling | FeCl₃ (reusable) |
Purity | >95% after recrystallization |
Advantages :
- Cost-effective due to Cl₂ substitution for part of Br₂.
- Scalable for industrial production.
Chlorination of 4-Bromobiphenyl
Reaction Overview
4-Bromobiphenyl undergoes electrophilic aromatic substitution (EAS) at the para position using Cl₂ or SOCl₂ in the presence of AlCl₃.
Chemical Equation :
$$ \text{4-Bromobiphenyl} + \text{Cl}2 \xrightarrow{\text{AlCl}3} \text{this compound} $$
Procedure:
- Chlorination : 4-Bromobiphenyl is reacted with Cl₂ gas in DCE at 50–75°C.
- Workup :
- Neutralization with aqueous NaOH.
- Column chromatography (hexane:ethyl acetate = 10:1).
Key Data :
Parameter | Value |
---|---|
Yield | 68–72% |
Selectivity | >90% para-substitution |
Challenges :
- Requires strict control of Cl₂ flow to avoid over-chlorination.
Suzuki-Miyaura Cross-Coupling
Reaction Overview
Palladium-catalyzed coupling of 4-bromophenylboronic acid with 4-chlorophenyl bromide.
Chemical Equation :
$$ \text{4-Bromophenylboronic acid} + \text{4-Chlorophenyl bromide} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{this compound} $$
Procedure:
- Coupling : Reactants are combined with Pd(PPh₃)₄ (1 mol%), K₂CO₃ (2 eq), and TBAB (phase-transfer catalyst) in toluene/H₂O (3:1) at 80°C.
- Purification :
- Extraction with CH₂Cl₂.
- Silica gel chromatography.
Key Data :
Parameter | Value |
---|---|
Yield | 75–82% |
Turnover Number (TON) | 1,200 |
Advantages :
- High regioselectivity.
- Compatible with sensitive functional groups.
Comparative Analysis of Methods
Method | Yield | Cost | Scalability | Purity |
---|---|---|---|---|
Direct Bromination-Chlorination | 59–62% | Low | High | >95% |
Chlorination of 4-Bromobiphenyl | 68–72% | Moderate | Moderate | 90–95% |
Suzuki-Miyaura | 75–82% | High | Low | >98% |
Optimization Insights :
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-chloro-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form biphenyl derivatives with additional functional groups or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-Bromo-4’-chloro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-4’-chloro-1,1’-biphenyl involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, affecting their function and leading to specific biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Bromo-4'-fluoro-1,1'-biphenyl (CAS: 398-21-0)
- Molecular Formula : C₁₂H₈BrF
- Molecular Weight : 251.099 g/mol
- Key Properties: LogP: 4.67 (indicating higher lipophilicity compared to non-halogenated biphenyls) . Applications: Used in reverse-phase HPLC separations due to its distinct retention behavior on Newcrom R1 columns .
- Comparison :
- The fluorine substituent (smaller atomic radius, higher electronegativity) reduces molecular weight and may enhance electronic polarization compared to chlorine. This impacts solubility and reactivity in cross-coupling reactions.
4-Bromobiphenyl (CAS: 92-66-0)
- Molecular Formula : C₁₂H₉Br
- Molecular Weight : 233.104 g/mol .
- Key Properties :
- Lacks the 4'-chloro substituent, simplifying its electronic profile.
- Comparison :
4-Bromo-4'-methoxy-1,1'-biphenyl (CAS: 58743-83-2)
- Molecular Formula : C₁₃H₁₁BrO
- Molecular Weight : 275.13 g/mol .
- Key Properties :
- The methoxy group (-OCH₃) is electron-donating, altering electronic density on the biphenyl core.
- Comparison :
4-Bromo-4'-(trimethylsilyl)-1,1'-biphenyl (CAS: 17908-91-7)
- Molecular Formula : C₁₅H₁₇BrSi
- Molecular Weight : 305.29 g/mol .
- Key Properties :
- Melting Point: 91–93°C; Boiling Point: 350.2°C (predicted).
- The bulky trimethylsilyl group introduces steric hindrance.
- Comparison: The silicon-based substituent enables applications in organometallic synthesis and materials science, where steric bulk is leveraged to control reaction pathways .
Comparative Data Table
Key Findings and Trends
Substituent Effects: Electron-Withdrawing Groups (Br, Cl, F): Increase reactivity in cross-coupling reactions but reduce solubility in polar solvents. Electron-Donating Groups (OCH₃): Enhance solubility and direct regioselectivity in catalytic reactions . Steric Bulk (Si(CH₃)₃): Modifies reaction pathways in organometallic synthesis by hindering access to reactive sites .
Applications :
- Chloro and bromo derivatives are preferred in materials science for their stability and electronic properties.
- Fluoro analogs are valuable in analytical chemistry due to their distinct chromatographic behavior .
Physical Properties :
- Trimethylsilyl-substituted derivatives exhibit higher melting/boiling points due to increased molecular weight and van der Waals interactions .
Biological Activity
4-Bromo-4'-chloro-1,1'-biphenyl is an aromatic compound characterized by the presence of bromine and chlorine substituents on a biphenyl framework. This unique substitution pattern influences its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to modulation of biological pathways, which may result in therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing signal transduction.
Applications in Drug Development
Research has indicated that this compound serves as a valuable intermediate in the synthesis of bioactive compounds. Its structural features are leveraged in the development of pharmaceuticals targeting various diseases.
Notable Applications:
- Anti-inflammatory Drugs : The compound is investigated for its potential use in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs).
- Anticancer Agents : It has shown promise in the development of compounds that exhibit cytotoxicity against cancer cell lines.
1. Cytotoxicity Against Cancer Cell Lines
A study explored the cytotoxic effects of halogenated biphenyl derivatives, including this compound, on various cancer cell lines. Results indicated:
- Cell Lines Tested : HeLa (cervical), HCT-116 (colorectal), A549 (lung).
- Findings : The compound exhibited significant cytotoxic activity with IC50 values ranging from 10 µM to 20 µM across different cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Induction of apoptosis |
HCT-116 | 12 | Inhibition of cell proliferation |
A549 | 18 | Disruption of mitochondrial function |
2. Enzyme Inhibition Studies
Research has demonstrated that this compound can inhibit specific enzymes involved in inflammatory pathways. For example:
- Target Enzyme : Cyclooxygenase (COX)
- Inhibition Rate : Approximately 70% at a concentration of 50 µM.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Bromo-3-chloro-1,1'-biphenyl | C12H8BrCl | Different substitution pattern affects reactivity |
2-Bromo-4-chloro-1,1'-biphenyl | C12H8BrCl | Varying positions of halogens influence properties |
4-Bromo-4'-fluorobiphenyl | C12H9BrF | Fluorine substitution alters biological activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-4'-chloro-1,1'-biphenyl, and how can purity be maximized?
Methodology :
- Cross-coupling reactions : Utilize Suzuki-Miyaura coupling between 4-bromophenylboronic acid and 4-chlorophenyl halides (e.g., iodide or bromide) under palladium catalysis. Optimize solvent (e.g., THF or DMF), base (e.g., K₂CO₃), and temperature (80–100°C) to enhance yield .
- Purification : Employ column chromatography with silica gel and a hexane/ethyl acetate gradient. Confirm purity via HPLC (>95%) and characterize using melting point analysis (if crystalline) .
Q. How can NMR spectroscopy resolve structural ambiguities caused by bromine and chlorine isotopes?
Methodology :
- ¹H NMR : Focus on aromatic proton splitting patterns to distinguish para-substitution (e.g., doublets for H2 and H6 positions).
- ¹³C NMR : Use DEPT-135 to identify CH groups, noting deshielded carbons adjacent to halogens.
- Isotopic effects : Bromine (⁷⁹Br/⁸¹Br, ~50% abundance) and chlorine (³⁵Cl/³⁷Cl, ~75%/25%) may cause split peaks in high-resolution MS; use averaging or deconvolution software .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in electron attachment studies?
Methodology :
- Dissociative Electron Attachment (DEA) : Compare negative ion yield curves (0–10 eV electron energy) with analogs like 2'-chloro-1,1'-biphenyl. Bromine’s higher electron affinity may enhance resonance stabilization of transient anions, leading to distinct fragmentation pathways (e.g., Br⁻ vs. Cl⁻ release) .
- Computational modeling : Perform DFT calculations (B3LYP/6-311+G*) to map electron density distributions and identify reactive sites .
Q. What are the challenges in analyzing environmental degradation products of halogenated biphenyls like this compound?
Methodology :
- GC-MS/MS : Use electron ionization (EI) to detect debromination/declorination products. Calibrate with standards of polychlorinated biphenyls (PCBs) for comparative retention indices .
- Isomer differentiation : Employ chiral columns or ion mobility spectrometry to separate enantiomers formed during microbial degradation .
Q. Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data for this compound?
Methodology :
- Crystallinity vs. amorphous forms : Recrystallize from ethanol/water mixtures to ensure consistent crystal packing. Compare DSC thermograms to identify polymorphic variations .
- Spectral validation : Cross-reference with databases (e.g., PubChem, Reaxys) and replicate experiments under controlled humidity/temperature .
Q. Applications in Materials Science
Q. Can this compound serve as a precursor for nonlinear optical (NLO) materials?
Methodology :
- Hyperpolarizability measurements : Use Z-scan techniques to quantify third-order NLO responses. Compare with Schiff base analogs (e.g., 4-bromo-4′-chloro benzylidene aniline) to assess π-conjugation effects .
- Crystallographic analysis : Perform single-crystal X-ray diffraction to correlate molecular packing with NLO efficiency .
Q. Tables for Key Data
Properties
IUPAC Name |
1-bromo-4-(4-chlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXVUHANYJZYHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23055-77-8 | |
Record name | 4-Bromo-4'-chloro-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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